

Introduction: Beyond Whiteness, Achieving Brilliance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Bis(5- <i>tert</i> -butyl-2-benzoxazolyl)thiophene
Cat. No.:	B7765966

[Get Quote](#)

In the realm of materials science and polymer chemistry, achieving a pristine, brilliant white is a persistent challenge. Many polymers and organic materials possess an inherent pale yellow cast that detracts from their aesthetic and commercial value. Chemical bleaching can often degrade the material itself, creating a need for a more elegant solution. This guide delves into the chemistry, properties, and applications of CAS number 7128-64-5, a high-performance fluorescent whitening agent, known commercially as Fluorescent Brightener 184 (FBA 184) or Optical Brightener OB.

This compound does not remove color; instead, it manipulates light. By absorbing non-visible ultraviolet (UV) energy and re-emitting it as visible blue light, it effectively masks the yellow undertones of a substrate, resulting in a brighter, cleaner, and more vibrant appearance. Its exceptional thermal stability, compatibility with a wide range of polymers, and brilliant bluish-white effects have made it an indispensable additive in plastics, coatings, inks, and synthetic fibers.^{[1][2][3][4]} This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to understand and leverage the unique photophysical properties of this versatile molecule.

Section 1: Core Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. FBA 184 is a complex organic molecule belonging to the thiophenediyl

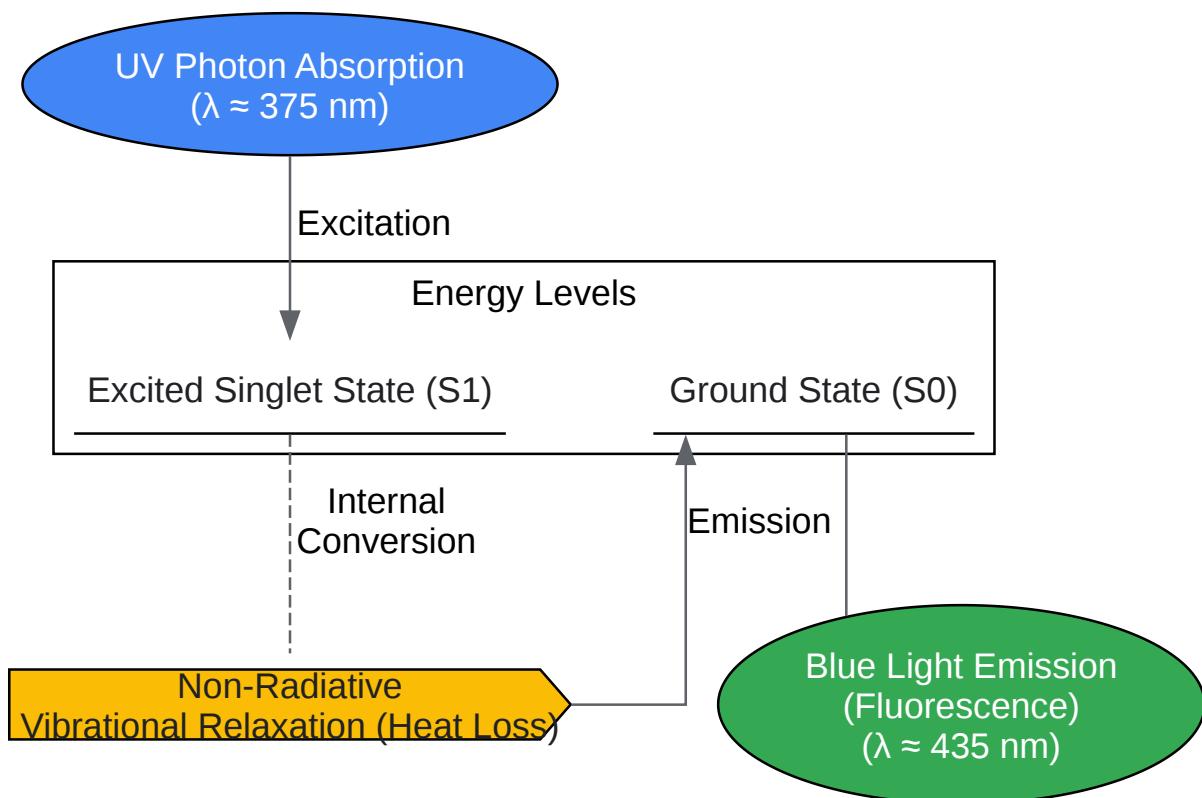
benzoxazole class.[\[5\]](#) Its structure is responsible for its unique fluorescent properties and stability.

Identifier	Value
CAS Number	7128-64-5 [1] [6]
IUPAC Name	5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole [7]
Synonyms	Fluorescent Brightener 184 (FBA 184), Optical Brightener OB, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, BBOT [1] [6] [7]
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₂ S [6] [8]
Molecular Weight	430.56 g/mol [6] [8]
EINECS Number	230-426-4 [6] [8]

The utility of FBA 184 in industrial applications, particularly in high-temperature polymer processing, is dictated by its physical properties. Its high melting point and thermal stability ensure it does not degrade during extrusion or molding processes.[\[3\]](#)

Property	Value	Source(s)
Appearance	Light yellow-green crystalline powder	[1] [8] [9]
Melting Point	196 - 203 °C	[1] [2] [10]
Boiling Point	~531.2 °C (at 760 mmHg)	[2] [10]
Density	~1.18 - 1.27 g/cm³	[10] [11] [12]
Solubility	Insoluble in water. Soluble in organic solvents such as toluene (5.3 g/100 ml), chlorobenzene (10.2 g/100 ml), and acetone (0.5 g/100 ml).	[2] [9] [10]
Decomposition Temp.	> 220 °C	[2] [10]

Section 2: The Photophysical Mechanism of Action


The core function of FBA 184 is not a chemical reaction with the substrate but a physical process involving light. This process, fluorescence, is a form of photoluminescence. The molecule's conjugated system of double bonds within its benzoxazole and thiophene rings is specifically engineered to interact with UV radiation.

The Causality Behind the Effect:

- Absorption: The molecule absorbs high-energy photons from the invisible UV portion of the spectrum (typically 300-400 nm). This excites electrons from their ground state to a higher energy singlet state.[\[13\]](#)[\[14\]](#)
- Vibrational Relaxation: The excited molecule rapidly loses a small amount of energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the excited state. This is a crucial step that ensures the emitted photon will have less energy than the absorbed one.

- Emission (Fluorescence): The electron returns to its ground state, releasing the remaining energy as a photon of light. Due to the energy lost in the previous step, this emitted light has a longer wavelength, falling within the visible blue region of the spectrum (typically 400-500 nm).[1][15]

This emitted blue light counteracts the inherent yellow cast of the material, which absorbs blue light. The addition of this blue fluorescence results in the human eye perceiving the object as a brighter, more neutral white.

[Click to download full resolution via product page](#)

Caption: Mechanism of Fluorescence for FBA 184.

Section 3: Synthesis and Manufacturing Insights

The industrial production of FBA 184 is a multi-step process in organic chemistry. While several routes exist, a common and historically significant method involves the condensation reaction

between two key precursors: 2,5-thiophenedicarboxylic acid and 2-amino-4-tert-butylphenol.

[13][16]

Expertise in Process Control: The success of this synthesis hinges on precise control of reaction conditions. The reaction is typically carried out in a high-boiling point solvent, such as trichlorobenzene, often with boric acid acting as a catalyst.[9][13][16] The continuous removal of water, a byproduct of the condensation, is critical to drive the reaction equilibrium towards the product. This is often achieved through azeotropic distillation.[13]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of FBA 184.

Section 4: Applications and Formulation Guidelines

FBA 184's excellent heat stability, good light fastness, and high compatibility make it a premier choice for a wide array of materials.[\[1\]](#)[\[3\]](#)

- **Plastics:** It is extensively used in thermoplastics such as Polyvinyl Chloride (PVC), Polystyrene (PS), Polyethylene (PE), Polypropylene (PP), and Acrylonitrile Butadiene Styrene (ABS).[\[1\]](#)[\[5\]](#)[\[8\]](#) Its ability to withstand high processing temperatures without degradation is a key advantage.
- **Coatings and Inks:** It is incorporated into varnishes, paints, and printing inks to enhance the brightness of white formulations and add vibrancy to colored ones.[\[1\]](#)[\[10\]](#)[\[17\]](#)
- **Synthetic Fibers:** It finds application in the whitening of polyester and other synthetic fibers during the manufacturing process.[\[1\]](#)[\[8\]](#)
- **Specialty Applications:** Due to its distinct fluorescent signature, it can be used as an anti-counterfeiting marker in inks or as a tracer in clear coatings.[\[10\]](#)[\[17\]](#)[\[18\]](#)

Trustworthiness Through Dosage Control: Achieving the desired whitening effect without negatively impacting the final product requires precise dosage control. Over-concentration can lead to a "greening" effect or reduced lightfastness. The following table provides field-proven starting point recommendations.

Polymer/Application	Recommended Dosage (% by weight)	Notes
PVC (Rigid/Soft)	0.001 - 0.005% (Transparent)	Improves brightness in clear PVC; effectively masks yellowness in white formulations. [1] [8] [15]
	0.01 - 0.05% (White/Opaque)	
Polystyrene (PS)	0.0001 - 0.001% (Transparent) ~0.001% (White/Opaque)	Low dosage required for high clarity and whitening. [1] [8]
ABS	0.01 - 0.05%	Highly effective at eliminating the inherent yellow color of the ABS polymer. [1] [8] [15]
Polyolefins (PE, PP)	0.0005 - 0.001% (Transparent) 0.005 - 0.05% (White/Opaque)	Provides excellent whitening in both film and molded applications. [8] [15]

Section 5: Experimental Protocol: Dispersion via Masterbatch

For professionals in drug development or materials science, understanding the practical application is key. Simply mixing the FBA 184 powder with polymer pellets often results in poor, uneven dispersion. The industry-standard method is to first create a concentrated masterbatch.

Objective: To achieve a homogenous dispersion of FBA 184 in a polymer matrix for subsequent molding or extrusion.

Methodology:

- **Pre-Blending:** In a high-speed mixer, combine the base polymer resin (e.g., Polypropylene powder or pellets) with the calculated amount of FBA 184 powder. A typical masterbatch concentration is 1-10%.
- **Solvent/Plasticizer Addition (Optional but Recommended):** To improve adhesion and reduce dust, a small amount of a compatible liquid, such as a plasticizer or mineral oil, can be

sprayed onto the tumbling mixture.[15] This helps the fine brightener powder coat the surface of the polymer pellets.

- Melt Compounding:

- Feed the pre-blended mixture into a twin-screw extruder.
- Set the temperature profile of the extruder zones to be appropriate for the base polymer, ensuring it is well above the polymer's melting point but safely below the degradation temperature of FBA 184.
- The high shear action of the rotating screws ensures intensive, distributive mixing, breaking down any agglomerates and dispersing the brightener on a molecular level within the polymer melt.

- Pelletizing:

- Extrude the molten, homogenized polymer blend through a die into strands.
- Cool the strands immediately in a water bath.
- Feed the cooled, solidified strands into a pelletizer, which cuts them into uniform masterbatch pellets.

- Final Use: These concentrated masterbatch pellets can now be easily and accurately blended with virgin polymer at a specified let-down ratio (e.g., 1 part masterbatch to 100 parts virgin resin) before the final manufacturing step (e.g., injection molding).

Section 6: Spectroscopic and Analytical Data

The identity and purity of FBA 184 can be confirmed through various analytical techniques. The most relevant for its function are UV-Visible and Fluorescence spectroscopy.

Spectroscopic Parameter	Value	Solvent/Conditions
Maximum Absorption Wavelength (λ_{max})	~373 - 375 nm	Ethanol or Dioxane[1][9][10]
Maximum Fluorescence Emission Wavelength (λ_{max})	~435 nm	[1][15]
Molar Extinction Coefficient (ϵ)	$\geq 47,000$	at 372-374nm in dioxane[9]

Additional spectroscopic data, including IR and Mass Spectra, are available in public databases such as those from NIST for further structural confirmation.[7][19]

Section 7: Safety, Handling, and Toxicology

From a toxicological standpoint, FBA 184 is considered to be of low concern under normal industrial handling conditions.

- Acute Toxicity: The compound exhibits very low acute toxicity. The oral LD50 for rats is reported as $>10,000$ mg/kg, indicating that a very large quantity would be required to cause harm via ingestion.[10]
- Irritation: It may cause irritation to the eyes, respiratory system, and skin upon direct contact. [2]
- Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (if dust is generated), should be used.[10][20][21] Handling should occur in a well-ventilated area.[21]
- Stability and Incompatibilities: The compound is stable under normal storage conditions (cool, dry place away from sunlight).[1][6][10] It is incompatible with strong oxidizing agents. [9][10]
- Fire and Explosion: While not readily flammable, the fine powder can form explosive mixtures with air, a common hazard for organic powders.[22]

Conclusion

CAS 7128-64-5, Fluorescent Brightener 184, is more than just a whitening agent; it is a functional material that leverages the principles of photophysics to enhance the perceived quality of a vast range of products. Its robust thermal stability, excellent compatibility, and high brightening efficiency make it a cornerstone additive in the polymer and coatings industries. For the research and development professional, a thorough understanding of its mechanism, properties, and application protocols is essential for unlocking its full potential in creating materials that are not only functional but also aesthetically superior.

References

- Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB. Sinocure Chemical Group. URL
- Fluorescent Brightener 184. ChemBK. URL
- Fluorescent Brightener 184(7128-64-5). ChemicalBook. URL
- Fluorescent brightener OB 184 for plastics. Raytop Chemical. URL
- OB 1 Technical D
- Optical Brightener (OB-1)
- Optical Brightener OB/Fluorescent Brightener OB 184 in Mexico. Raytop Chemical. URL
- OB-1 Technical D
- TECHNICAL DATASHEET Optical brightener OB-1. Plastem. URL
- TECHNICAL DATA SHEET Optical Brightener OB-1. Well-Done. URL
- OPTICAL BRIGHTENER OB. Jinan Tonex Chemical Co., Ltd. URL
- 7128-64-5 | CAS D
- Fluorescent brightener OB (FBA 184). Hebei Xingyu Chemical via SpecialChem. URL
- China Optical Brightener OB(C.I.184) Manufacturers, Suppliers and Factory. Made in China. URL
- Fluorescent brightener 184 | C26H26N2O2S.
- Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. URL
- **2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene** | 7128-64-5. Smolecule. URL
- 2,2'-(2,5-thiophenediyl)bis(5-tert-butylbenzoxazole) CAS # 7128-64-5. AccuStandard. URL
- OB Fluorescent Brightener 184 CAS 7128-64-5 **2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene**. Raytop Chemical. URL
- AB113704 | CAS 7128-64-5. abcr Gute Chemie. URL
- 2,5-Bis(5-tert-butylbenzoxazol-2-yl)
- **2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene** | 7128-64-5. ChemAnalyst. URL
- **2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene** Chemical Properties,Uses,Production. ChemicalBook. URL

- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) [CAS:7128-64-5]. CPACheM. URL
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)
- FLUORESCENT BRIGHTENER 184. precisionFDA. URL
- CAS 7128-64-5. Sigma-Aldrich. URL
- Safety Data Sheet: ≥99 %, for scintill
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Santa Cruz Biotechnology. URL
- SAFETY D
- SAFETY D
- Screening Assessment Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Fluorescent brightener 367). Canada.ca. URL
- CAS 12224-40-7 Fluorescent brightener 184. BOC Sciences. URL
- Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds.
- Method for preparing **2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene**.
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener. LookChem. URL
- **2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene**. NIST WebBook. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Sinophor® OB | CAS NO: 7128-64-5 Fluorescent Brightener OB [sinocurechem.com]
- 2. Optical Brightener OB/Fluorescent Brightener OB 184 in Mexico - Raytop Chemical [raytopoba.com]
- 3. specialchem.com [specialchem.com]
- 4. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]
- 5. China Optical Brightener OB(C.I.184) Manufacturers, Suppliers and Factory - Made in China [sinoshiny.com]
- 6. Fluorescent Brightener 184(7128-64-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Fluorescent brightener 184 | C26H26N2O2S | CID 292429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OPTICAL BRIGHTENER OB - tonexchem [tonexchem.com]
- 9. 7128-64-5 | CAS DataBase [m.chemicalbook.com]
- 10. Fluorescent Brightener 184 [chembk.com]
- 11. AB113704 | CAS 7128-64-5 – abcr Gute Chemie [abcr.com]
- 12. carlroth.com [carlroth.com]
- 13. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 14. benchchem.com [benchchem.com]
- 15. fluorescent brightener OB 184 for plastics - Raytop Chemical [raytopoba.com]
- 16. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]
- 17. OB Fluorescent Brightener 184 CAS 7128-64-5 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene - Raytop Chemical [raytopoba.com]
- 18. 5.imimg.com [5.imimg.com]
- 19. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene [webbook.nist.gov]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. chemos.de [chemos.de]
- To cite this document: BenchChem. [Introduction: Beyond Whiteness, Achieving Brilliance]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7765966#cas-number-7128-64-5-properties\]](https://www.benchchem.com/product/b7765966#cas-number-7128-64-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com